2-(2-Chloroanilino)pyridine-3-carboxylic acid
Description
2-(2-Chloroanilino)pyridine-3-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a carboxylic acid group and a 2-chloroanilino group, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(2-chloroanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
MBYZLOUZGSCMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroanilino)pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group, forming 2-chloro-4-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-4-aminophenol.
Condensation: The amino group of 2-chloro-4-aminophenol reacts with pyridine-3-carboxylic acid chloride to form the final product, 2-(2-Chloroanilino)pyridine-3-carboxylic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloroanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyridine ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(2-Chloroanilino)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloroanilino)pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(2-Chloroanilino)pyridine-3-carboxylic acid is similar to other compounds with pyridine and carboxylic acid functionalities, such as:
Pyridine-3-carboxylic acid: This compound lacks the chloroanilino group and has different chemical properties.
2-Chloroaniline: This compound lacks the pyridine ring and carboxylic acid group, resulting in different reactivity and applications.
Uniqueness: The presence of both the chloroanilino group and the pyridine ring in 2-(2-Chloroanilino)pyridine-3-carboxylic acid gives it unique chemical and biological properties that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
